molecular formula C16H21N3O2 B8600140 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-hexyl-6-methyl-4-oxo- CAS No. 125055-57-4

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-hexyl-6-methyl-4-oxo-

Cat. No.: B8600140
CAS No.: 125055-57-4
M. Wt: 287.36 g/mol
InChI Key: WQSDPVQRXJGUTP-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-hexyl-6-methyl-4-oxo- is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-hexyl-6-methyl-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-hexyl-6-methyl-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-57-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-hexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-3-4-5-6-10-17-15(20)13-11-18-14-9-7-8-12(2)19(14)16(13)21/h7-9,11H,3-6,10H2,1-2H3,(H,17,20)

InChI Key

WQSDPVQRXJGUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at a temperature between -11° C. and -12° C. during 20 minutes. After stirring for 5 minutes, 8.9 g (0.088 mol) of hexylamine dissolved in 80 ml of dried chloroform are dropped to the above solution at -12° C. during 35 minutes. The reaction mixture is stirred at the same temperature for 1 hour and then let to stand under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 16.4 g (71.3%) of the named product as yellow crystals after recrystallization from ethanol, m.p.: 116°-118° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
71.3%

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